H-Tryptophan-Proline-Tyrosine-Hydroxyl (H-Trp-Pro-Tyr-OH) is a tripeptide composed of three amino acids: tryptophan, proline, and tyrosine. This compound is notable for its potential biological activities and therapeutic applications, particularly in the field of neurobiology and pain management. The tripeptide sequence plays a critical role in various physiological processes, including modulation of mood and pain perception.
H-Trp-Pro-Tyr-OH can be derived from natural sources or synthesized chemically. It is often studied in the context of peptide research and has been linked to endogenous peptides involved in pain modulation, such as endomorphins. Its synthesis and characterization have been explored in several studies, highlighting its relevance in pharmacological research .
This compound falls under the category of bioactive peptides, which are short chains of amino acids that exhibit various biological functions. H-Trp-Pro-Tyr-OH is classified as a neuropeptide due to its involvement in neurotransmission and potential effects on the central nervous system.
The synthesis of H-Trp-Pro-Tyr-OH typically employs Solid-Phase Peptide Synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to a growing peptide chain while attached to an insoluble resin. This technique facilitates purification and characterization of peptides with high efficiency.
The molecular structure of H-Trp-Pro-Tyr-OH can be represented by its chemical formula . The tripeptide consists of:
The molecular weight of H-Trp-Pro-Tyr-OH is approximately 402.5 g/mol. Its structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformation and purity .
H-Trp-Pro-Tyr-OH can undergo various chemical reactions typical of peptides, including:
The stability of H-Trp-Pro-Tyr-OH can be influenced by environmental factors such as pH and temperature, which affect its reactivity during storage and application.
The mechanism of action for H-Trp-Pro-Tyr-OH involves interaction with specific receptors in the brain, particularly those related to pain perception and mood regulation. This tripeptide may modulate neurotransmitter release or inhibit pain pathways through its structural similarity to endogenous peptides like endomorphins.
Research indicates that peptides similar to H-Trp-Pro-Tyr-OH can bind to opioid receptors, suggesting potential analgesic effects. Studies have shown that these interactions may lead to reduced perception of pain and improved mood states .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and concentration during synthesis .
H-Trp-Pro-Tyr-OH has several potential applications in scientific research:
The synthesis of H-Trp-Pro-Tyr-OH employs Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS methodology, which involves sequential coupling of protected amino acids to a resin-bound chain. Optimization focuses on overcoming challenges associated with the proline residue's conformational rigidity and tryptophan's sensitivity to oxidation. The standard protocol utilizes Wang resin (hydroxymethylphenoxy resin) due to its compatibility with C-terminal carboxylic acid formation upon cleavage. For H-Trp-Pro-Tyr-OH synthesis, the elongation sequence follows C-to-N-terminal direction: Tyr → Pro → Trp [2] [5].
Coupling efficiency is significantly enhanced using benzotriazole-based activators such as HBTU or HATU (0.95 eq) with OxymaPure (1.0 eq) as an additive, in combination with DIPEA (2.0 eq) in DMF. Research indicates that double coupling (2 × 30 min) at the Pro-Tyr junction is critical due to steric hindrance from proline's cyclic structure. Resin swelling tests reveal that DMM (dipropyleneglycol dimethylether), a green solvent alternative, provides comparable swelling kinetics (swelling index 3.5 mL/g) to traditional DMF while reducing environmental toxicity. Microwave-assisted SPPS (50°C, 20W) reduces coupling times by 40% and improves overall yield by 18% compared to room temperature synthesis [5] [9].
Table 1: SPPS Optimization Parameters for H-Trp-Pro-Tyr-OH
Parameter | Standard Protocol | Optimized Protocol | Improvement |
---|---|---|---|
Solvent System | DMF | DMM or DMF/DMM (1:1) | Reduced toxicity, comparable efficiency |
Coupling Reagent | HBTU/HOBt | HATU/OxymaPure | 22% higher yield at Pro-Tyr junction |
Coupling Temperature | 25°C | 50°C (microwave-assisted) | 40% faster coupling kinetics |
Fmoc Deprotection | 20% piperidine/DMF (2 × 5 min) | 20% piperidine/DMM (2 × 7 min) | Reduced aspartimide formation |
Resin Choice | Wang resin (0.5-0.7 mmol/g) | Wang resin (low load, 0.3 mmol/g) | 15% less truncation products |
Trifluoroacetic acid serves as the primary cleavage reagent for liberating H-Trp-Pro-Tyr-OH from the resin and removing side-chain protecting groups (tBu for Tyr). However, standard cleavage cocktails (TFA:TIPS:H₂O = 95:2.5:2.5) result in significant TFA incorporation, forming tri- and di-trifluoroacetate salts that persist even after lyophilization. Studies demonstrate that residual TFA at concentrations ≥100 nM alters peptide bioactivity through multiple mechanisms: (1) acting as an allosteric modulator of glycine receptors at concentrations as low as 10 nM, (2) inducing unpredictable cell growth responses (inhibition at 10 nM vs. stimulation at 0.5-7.0 mM), and (3) causing trifluoroacetylation of amino groups in biological matrices, potentially triggering immune responses [2].
TFA residues also interfere with analytical characterization by contributing to baseline noise in HPLC-UV chromatograms (particularly at 210 nm) and suppressing ionization efficiency in mass spectrometry. Mitigation strategies include: (1) Cold ether precipitation with multiple washes, reducing TFA content by 85%; (2) Size-exclusion chromatography with 0.1 M HCl eluent; and (3) Ion-exchange resin treatment using AG 1-X8 formate resin, which achieves TFA levels <0.01%. Notably, peptides purified via TFA removal services exhibit improved receptor binding kinetics (25% higher affinity constants) and enhanced stability in biological buffers [2].
Table 2: Impact and Mitigation of TFA Residues in H-Trp-Pro-Tyr-OH
TFA Residual Level | Impact on Peptide | Biological Effects | Effective Removal Methods |
---|---|---|---|
≥100 nM | Altered charge distribution | Allosteric modulation of GlyR | Cold ether precipitation (3×) |
1-10 μM | Trifluoroacetylation of N-terminus | Unwanted antibody generation | AG 1-X8 formate resin chromatography |
>50 μM | MS ionization suppression | HPLC quantification errors | Size-exclusion chromatography |
Post-Removal (<10 nM) | Restored native structure | Normalized bioactivity | Lyophilization from acetic acid |
Chemical modifications of H-Trp-Pro-Tyr-OH serve to enhance metabolic stability, modulate bioavailability, and create tracers for mechanistic studies. N-terminal acetylation is achieved using acetic anhydride (5 eq) in DMF with DIEA (7 eq) for 2 hours, resulting in >95% conversion. This modification eliminates the N-terminal positive charge, increasing lipophilicity (log P +0.43) and reducing susceptibility to aminopeptidases. C-terminal amidation employs Rink amide resin instead of Wang resin during SPPS, yielding H-Trp-Pro-Tyr-NH₂ with enhanced receptor selectivity in neuroactive peptide analogs [2] [8].
Isotopic labeling enables pharmacokinetic and structural studies: (1) ¹³C/¹⁵N labeling at Tyr phenolic carbon (using Fmoc-Tyr(⁷⁹%¹³C)-OH) permits NMR analysis of phenolic interactions; (2) Deuterium labeling at Trp indole positions (Fmoc-Trp-d₅-OH) facilitates LC-MS quantification in biological matrices. For fluorescence studies, FITC conjugation at the N-terminus is performed on-resin using fluorescein isothiocyanate (1.2 eq) with DIPEA in DMF/DMSO, achieving 85% labeling efficiency. These modifications require careful orthogonal protection strategies, such as employing Alloc-protected lysine at desired conjugation sites when synthesizing longer analogs [2].
The incorporation of proline in H-Trp-Pro-Tyr-OH introduces kinetic and conformational complications during SPPS. Proline's secondary amine reduces nucleophilicity during acylation steps, requiring prolonged coupling times (45-60 min vs. 20-30 min for standard amino acids). More critically, proline promotes cis peptide bond formation at both Trp-Pro and Pro-Tyr junctions, with equilibrium constants (K_cis/trans) of 0.15-0.25 under standard SPPS conditions. This isomerization results in epimeric peptide products that co-elute in HPLC but exhibit distinct bioactivities. Studies using Gaussian accelerated molecular dynamics reveal that unbound proline-rich peptides sample cis conformations 12-18% of the time, significantly impacting the conformational ensemble [3] [6] [10].
Sequence-specific challenges include: (1) Trp-Pro diketopiperazine formation when using Fmoc-Pro-OH, occurring via intramolecular cyclization during Fmoc deprotection of Trp-Pro-resin; (2) Aggregation propensity of proline-rich segments during chain elongation, particularly with sequences containing aromatic-proline motifs; and (3) Incomplete coupling at Pro-Tyr due to steric hindrance from tyrosine's phenolic group. Mitigation involves: (a) Pseudoproline dipeptide equivalents (Fmoc-Tyr-Pro(ΨMe,Mepro)-OH) that enforce trans conformation; (b) Enhanced coupling protocols using 5-Cl-HOBt/ HCTU in NMP at 50°C; and (c) Capping protocols after proline coupling (acetic anhydride/pyridine) to terminate unreacted chains, minimizing deletion sequences [5] [6] [10].
Table 3: Challenges and Solutions in Proline-Containing Sequence Assembly
Challenge | Mechanism | Consequence | Optimized Solution |
---|---|---|---|
Cis-trans isomerization | Low energy barrier for Pro peptide bond | Epimeric peptides (15-25% cis) | Pseudoproline dipeptides (ΨPro) |
Diketopiperazine formation | Intramolecular nucleophilic attack | Trp-Pro cyclization (5-12% yield loss) | Emoc deprotection with 2% DBU/DMF |
Aggregation during elongation | π-stacking of Trp with Pro rings | Incomplete solvation, low coupling | Backbone amide protection (Hmb) |
Steric hindrance at Pro-Tyr | Bulky tyrosine side chain | <80% coupling efficiency | Double coupling with HATU/Cl-HOBt |
Slow coupling kinetics | Reduced nucleophilicity of Pro-N | Extended coupling times (2-3×) | Microwave irradiation (50°C) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0